molecular formula C10H9N3O3 B1268471 5-(1,3-Benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-amine CAS No. 14731-90-9

5-(1,3-Benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-amine

Cat. No. B1268471
CAS RN: 14731-90-9
M. Wt: 219.2 g/mol
InChI Key: WEBXIJWZRFPIPF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles, including derivatives like 5-(1,3-Benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-amine, often involves cyclization reactions and the manipulation of precursor molecules to form the characteristic oxadiazole ring. For example, the treatment of 1,3,4-oxadiazoles with 3-chloropentane-2,4-dione can yield thiazoles, which can then be further modified through methylation and reactions with various amines to produce compounds with enhanced push-pull systems, showcasing the versatility of oxadiazole derivatives in synthesis pathways (Paepke, Reinke, Peseke, & Vogel, 2009).

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives, including 5-(1,3-Benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-amine, can be elucidated using techniques such as X-ray diffraction, which confirms the arrangement of atoms within the molecule and the presence of characteristic functional groups. Such structural analyses are crucial for understanding the compound's reactivity and properties (Zhu, Yang, Zhou, Lin, Wang, & Lu, 2021).

Scientific Research Applications

Synthesis and Chemical Transformations

  • The compound is used in the synthesis of various heterocyclic compounds, such as thiazoles and oxadiazoles, which are integral in medicinal chemistry (Paepke et al., 2009).
  • It plays a role in the formation of oxadiazole derivatives with potential antiproliferative activities, as demonstrated in the synthesis of 5-(2-amino-3-pyridyl)-2-thioxo-3H-1,3,4-oxadiazole derivatives (Liszkiewicz et al., 2003).

Potential Anticancer Agents

  • Certain derivatives of 1,3,4-oxadiazol-2-amine, like N-(1,3-Benzodioxol-5-ylmethyl)-2-{[5-(((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl)-1,3,4-oxadiazol-2-yl]thio}acetamide, show promising cytotoxic effects on lung adenocarcinoma and glioma cell lines, suggesting their potential as anticancer agents (Özdemir et al., 2017).

Antimicrobial and Antioxidant Activities

  • Some 1,3,4-oxadiazol-2-amine derivatives exhibit significant antimicrobial and antioxidant activities, indicating their potential application in developing new antibacterial and antifungal agents (Saundane et al., 2013).

Antitubercular Agents

  • Pyrrolyl 1,3,4-oxadiazole benzothioate derivatives of 5-(1,3-Benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-amine have been synthesized and evaluated for their antitubercular activity, contributing to the development of new treatments against tuberculosis (Joshi et al., 2015).

Antifungal Agents

  • Certain derivatives, like 5-(4-(benzyloxy)-substituted phenyl)-3-((phenylamino)methyl)-1,3,4-oxadiazole-2(3H)-thiones, show potential as antifungal agents, contributing to the discovery of new treatments for fungal infections (Nimbalkar et al., 2016).

Corrosion Inhibition

  • 1,3,4-Oxadiazole derivatives are explored as corrosion inhibitors for metals, an application that is crucial in materials science and engineering (Ammal et al., 2018).

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities, such as anticancer or antimicrobial properties. Additionally, more research could be done to fully elucidate its physical and chemical properties, as well as its safety profile .

properties

IUPAC Name

5-(1,3-benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c11-10-13-12-9(16-10)4-6-1-2-7-8(3-6)15-5-14-7/h1-3H,4-5H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBXIJWZRFPIPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC3=NN=C(O3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40346510
Record name 5-(1,3-Benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,3-Benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-amine

CAS RN

14731-90-9
Record name 5-(1,3-Benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14731-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(1,3-Benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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